5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 175711-85-0
VCID: VC0067825
InChI: InChI=1S/C9H6FNO2S/c1-4(12)5-2-7-8(3-6(5)10)14-9(13)11-7/h2-3H,1H3,(H,11,13)
SMILES: CC(=O)C1=CC2=C(C=C1F)SC(=O)N2
Molecular Formula: C9H6FNO2S
Molecular Weight: 211.21

5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one

CAS No.: 175711-85-0

Cat. No.: VC0067825

Molecular Formula: C9H6FNO2S

Molecular Weight: 211.21

* For research use only. Not for human or veterinary use.

5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one - 175711-85-0

Specification

CAS No. 175711-85-0
Molecular Formula C9H6FNO2S
Molecular Weight 211.21
IUPAC Name 5-acetyl-6-fluoro-3H-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C9H6FNO2S/c1-4(12)5-2-7-8(3-6(5)10)14-9(13)11-7/h2-3H,1H3,(H,11,13)
Standard InChI Key KWCHSSSNEGKYNE-UHFFFAOYSA-N
SMILES CC(=O)C1=CC2=C(C=C1F)SC(=O)N2

Introduction

Chemical Properties and Structure

Chemical Identifiers

5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one is identified by the CAS registry number 175711-85-0. This compound has a molecular formula of C9H6FNO2S and a molecular weight of 211.21 g/mol. It is also known by the synonym 2(3H)-Benzothiazolone,5-acetyl-6-fluoro-(9CI). Table 1 summarizes the key chemical identifiers for this compound.

Table 1: Chemical Identifiers of 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one

IdentifierValue
CAS No.175711-85-0
IUPAC Name5-acetyl-6-fluoro-3H-1,3-benzothiazol-2-one
Molecular FormulaC9H6FNO2S
Molecular Weight211.21 g/mol
Standard InChIInChI=1S/C9H6FNO2S/c1-4(12)5-2-7-8(3-6(5)10)14-9(13)11-7/h2-3H,1H3,(H,11,13)
Standard InChIKeyKWCHSSSNEGKYNE-UHFFFAOYSA-N
SMILESCC(=O)C1=CC2=C(C=C1F)SC(=O)N2
PubChem Compound45077220

Structural Features and Physical Properties

The structure of 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one incorporates a benzothiazole core with an acetyl group at position 5 and a fluoro substituent at position 6. The compound contains a 2-oxo group, which is characteristic of benzothiazolones. These functional groups collectively contribute to the compound's potential biological activities and chemical reactivity.

Based on its structure, this compound likely exhibits characteristics typical of heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the fluoro group typically enhances lipophilicity and may improve membrane permeability, which is important for drug-like properties. The acetyl group can participate in hydrogen bonding interactions, potentially affecting the compound's binding affinity to biological targets.

Synthesis and Preparation

Purification and Characterization

The purification of 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one would typically involve recrystallization from suitable solvents, column chromatography, or preparative HPLC, depending on the scale and purity requirements. Characterization techniques commonly used for similar compounds include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

  • Elemental analysis

For related benzothiazole derivatives, IR spectroscopy typically shows characteristic absorption bands in the 3200-3300 cm^-1 region attributed to NH groups, which may disappear upon formation of cyclized products .

Biological Activities

Enzyme Inhibition Activities

Related benzothiazole derivatives have demonstrated significant enzyme inhibitory activities. For instance, 6-fluoro-1,3-benzothiazol-2-yl derivatives have been studied for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities . Some of these compounds showed significant inhibition of AChE, exceeding the activity of the standard drug rivastigmine.

Table 2: Enzyme Inhibitory Activities of Related 6-fluorobenzo[d]thiazol-2-yl Derivatives

CompoundSubstituentAChE Inhibition (IC50 μmol/L)BChE Inhibition (IC50 μmol/L)
3e4-Cl13.8Not reported
3g2,6-CH(CH3)215.1Not reported
3h3-Cl-4-CH315.5Not reported
3d4-CH(CH3)216.61.66

While these data are for related compounds rather than 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one specifically, they suggest potential enzyme inhibitory activities for our target compound, which could be explored in future research .

Research Applications

Pharmaceutical Applications

Benzothiazoles and their derivatives have been described as potent inhibitors of various enzymes such as 5-lipoxygenase, cyclooxygenase, aldose and aldehyde reductases . The potential pharmaceutical applications of 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one may include development as enzyme inhibitors for the treatment of conditions related to these pathways.

Patents related to benzothiazolone derivatives suggest interest in their development as pharmaceutical agents. For instance, European Patent EP0039440A1 discusses substituted Benzothiazol-2(3H)-one containing medicaments , while US Patent 10752632B2 covers 6-fluoro 2-methylbenzo[d]thiazol-5-yl compounds for pharmaceutical applications .

Current Research Trends

Current research on benzothiazolone derivatives focuses on structure-activity relationship studies, optimization of synthetic routes, and exploration of new biological activities. The development of compounds with improved selectivity and reduced toxicity remains a key goal in this field.

Research on compounds structurally related to 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one has explored their potential as anti-inflammatory agents. For example, 3-(6-substituted-1,3-benzothiazole-2-yl) derivatives have been synthesized and evaluated for anti-inflammatory activity .

Structure-Activity Relationships

Impact of Substituents on Biological Activity

Structure-activity relationship (SAR) studies on benzothiazolone derivatives have investigated the influence of substituents on biological activities. For instance, in the case of 1-(aryl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-triones, the lipophilicity and inhibitory activity on acetylcholinesterase and butyrylcholinesterase have been studied in relation to structural features .

Key findings from SAR studies of related compounds include:

  • The presence of halogen substituents (particularly chloro and fluoro) generally enhances enzyme inhibitory activity

  • Alkyl substituents such as isopropyl groups at specific positions can optimize binding to enzyme active sites

  • The position of substituents on the benzothiazole ring significantly affects biological activity profiles

  • Lipophilicity correlates with certain biological activities, suggesting membrane interaction plays an important role

Comparative Analysis with Related Compounds

Comparative analysis of 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one with related compounds provides insights into the impact of the acetyl and fluoro substituents on biological activities. The position of substituents on the benzothiazole ring system has been shown to significantly affect the properties and activities of these compounds.

For instance, 6-fluoro-2-methyl-1,3-benzothiazol-5-yl derivatives described in US Patent 10752632B2 share structural similarities with our target compound but differ in the position and nature of substituents, potentially leading to different biological profiles. Understanding these differences is crucial for designing optimized compounds with enhanced activity and selectivity.

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